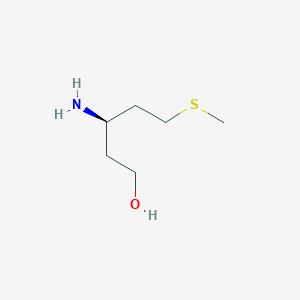

(R)-3-amino-5-(methylthio)pentan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H15NOS |

|---|---|

Molecular Weight |

149.26 g/mol |

IUPAC Name |

(3R)-3-amino-5-methylsulfanylpentan-1-ol |

InChI |

InChI=1S/C6H15NOS/c1-9-5-3-6(7)2-4-8/h6,8H,2-5,7H2,1H3/t6-/m1/s1 |

InChI Key |

AFTVPMMRLJNNNT-ZCFIWIBFSA-N |

Isomeric SMILES |

CSCC[C@@H](CCO)N |

Canonical SMILES |

CSCCC(CCO)N |

Origin of Product |

United States |

Synthetic Methodologies for R 3 Amino 5 Methylthio Pentan 1 Ol and Analogues

General Synthetic Approaches to Vicinal Amino Alcohols with Thioether Functionalities

The construction of molecules containing both a vicinal amino alcohol and a thioether group can be achieved through several reliable synthetic routes. These methods often involve the strategic opening of strained ring systems, which allows for the sequential or simultaneous introduction of the desired functionalities.

Thiol-Epoxy "Click Chemistry" Strategies for Thioether Incorporation

Thiol-epoxy "click chemistry" has emerged as a powerful tool for the synthesis of vicinal amino alcohols bearing a thioether moiety. This approach is characterized by its high efficiency, selectivity, and mild reaction conditions. The reaction typically involves the nucleophilic attack of a thiol on an epoxide ring, leading to its opening and the formation of a β-hydroxy thioether. When the epoxide substrate also contains an amino group, this reaction provides a direct route to the desired amino alcohol scaffold.

The regioselectivity of the epoxide ring opening is a crucial aspect of this strategy. Generally, the thiol will attack the less sterically hindered carbon of the epoxide. However, the presence of neighboring groups, such as an amino group, can influence the regioselectivity through anchimeric assistance.

Table 1: Examples of Thiol-Epoxy Reactions for Vicinal Amino Alcohol Synthesis

| Epoxide Reactant | Thiol Reactant | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1-(oxiran-2-ylmethyl)piperidine | 4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | 1-(piperidin-1-yl)-3-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)propan-2-ol | 92 | (Petrosyan et al., 2023) |

Nucleophilic Ring-Opening of Substituted Oxiranes or Aziridines

The nucleophilic ring-opening of epoxides (oxiranes) and aziridines with sulfur-containing nucleophiles is a fundamental and widely used method for the synthesis of vicinal amino alcohols with thioether functionalities. This approach offers a high degree of control over the stereochemistry of the final product, as the ring-opening typically proceeds via an S(_N)2 mechanism with inversion of configuration at the attacked carbon center.

When an epoxide is used as the starting material, the reaction with a thiol or a thiolate anion yields a β-hydroxy thioether. Subsequent introduction of the amino group, or the use of an amino-epoxide, leads to the desired product. Conversely, starting with an aziridine (B145994), the ring-opening with a thiol furnishes a β-amino thioether, which can then be further functionalized if necessary. The choice between an oxirane or aziridine starting material often depends on the desired final structure and the availability of the precursors.

Enantioselective Synthesis of (R)-3-amino-5-(methylthio)pentan-1-ol

Achieving the specific (R)-configuration at the C-3 position of 3-amino-5-(methylthio)pentan-1-ol requires the use of enantioselective synthetic methods. These strategies are designed to introduce the desired chirality in a controlled manner, leading to a high enantiomeric excess of the target molecule.

Asymmetric Synthesis Approaches (e.g., Asymmetric Hydrogenation, Chiral Auxiliary Methods)

Asymmetric Hydrogenation: This powerful technique involves the reduction of a prochiral ketone or imine precursor using a chiral catalyst, typically a transition metal complex with a chiral ligand. For the synthesis of this compound, a suitable precursor would be a β-amino ketone with a methylthioether side chain. The choice of the chiral catalyst is critical for achieving high enantioselectivity.

Chiral Auxiliary Methods: Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary is removed. A common approach involves the use of chiral sulfinimines, such as those derived from tert-butanesulfinamide. The addition of an organometallic reagent to a chiral N-sulfinylimine proceeds with high diastereoselectivity, which is controlled by the chiral sulfinyl group. Subsequent removal of the sulfinyl group reveals the chiral amine.

Table 2: Asymmetric Synthesis of Chiral Amines and Amino Alcohols

| Precursor | Method | Chiral Catalyst/Auxiliary | Product | Enantiomeric/Diastereomeric Excess | Reference |

|---|---|---|---|---|---|

| 1-phenyl-2-(methylamino)ethan-1-one | Asymmetric Hydrogenation | RuCl(_2)(S,S)-TsDACH | (R)-2-(methylamino)-1-phenylethan-1-ol | 98% ee | (Noyori et al., 2001) |

Enzymatic Synthesis Pathways for Chiral Control

Biocatalysis offers a highly selective and environmentally benign alternative for the synthesis of chiral molecules. Enzymes can be employed for the kinetic resolution of a racemic mixture or for the asymmetric synthesis of the target compound from a prochiral precursor.

For the synthesis of this compound, a potential enzymatic approach is the kinetic resolution of a racemic mixture of the corresponding amino alcohol. This can be achieved using lipases, which can selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers. Another possibility is the use of transaminases, which can catalyze the asymmetric amination of a suitable keto-alcohol precursor.

Chiral Pool Synthesis Considerations

The chiral pool refers to the collection of readily available, enantiomerically pure natural products, such as amino acids, carbohydrates, and terpenes, which can be used as starting materials for the synthesis of more complex chiral molecules. For the synthesis of this compound, the amino acid L-methionine presents an attractive starting point.

L-methionine possesses the required carbon backbone with the methylthioether functionality and the (S)-stereocenter at the α-carbon. A synthetic sequence could involve the reduction of the carboxylic acid moiety to a primary alcohol and the transformation of the α-amino group to the desired amine at the C-3 position. This would likely involve a series of protection, functional group manipulation, and potentially stereochemical inversion steps to achieve the target (R)-configuration at the C-3 position.

Precursor Chemistry for this compound Scaffolds

Strategies Utilizing Methylthioacetic Acid Derivatives

While direct, documented syntheses of this compound commencing from methylthioacetic acid or its derivatives are not extensively reported in publicly available literature, this precursor offers a logical and plausible starting point for a retro-synthetic analysis. A hypothetical synthetic pathway could involve the use of methylthioacetic acid as a nucleophile or an electrophile at various stages.

One potential strategy involves the elongation of the carbon chain of a methylthioacetic acid derivative. For instance, the acid could be converted to a more reactive species, such as an acid chloride or an ester, which could then undergo a series of carbon-carbon bond-forming reactions. The introduction of the amino group and the primary alcohol could be achieved through standard functional group transformations. Stereocontrol at the C3 position would be a critical challenge in such a linear approach and would likely necessitate the use of chiral auxiliaries, asymmetric catalysis, or resolution techniques at a suitable intermediate stage.

A hypothetical reaction sequence could begin with the conversion of methylthioacetic acid to its corresponding aldehyde, 2-(methylthio)ethanal. This aldehyde could then be subjected to a stereoselective aldol (B89426) reaction with a suitable two-carbon nucleophile, followed by transformations to install the amino group and reduce the resulting carbonyl to the desired alcohol.

Convergent and Divergent Routes for Thioether and Amino Alcohol Moiety Integration

The synthesis of molecules containing both a thioether and an amino alcohol can be approached through either convergent or divergent strategies.

Divergent synthesis , in contrast, starts from a common intermediate that is then elaborated into a variety of different target molecules. In the context of synthesizing analogues of this compound, a divergent approach could start from a common chiral precursor containing the 3-amino-1-pentanol core structure. This precursor could then be subjected to various reactions to introduce different thioether side chains at the C5 position, allowing for the generation of a library of related compounds for structure-activity relationship studies.

The integration of the thioether and amino alcohol moieties often relies on well-established chemical transformations. The formation of the thioether can be achieved through nucleophilic substitution reactions, where a thiol or thiolate acts as the nucleophile. The amino alcohol functionality can be constructed using a variety of methods, including the reduction of amino acids or their derivatives, asymmetric amination of alkenes, or the ring-opening of chiral epoxides or aziridines.

Comparative Analysis of Synthetic Efficiencies and Stereocontrol in this compound Preparation

A thorough comparative analysis of the synthetic efficiencies and stereocontrol of different routes to this compound is challenging due to the limited availability of specific, published synthetic procedures for this exact molecule. However, a general comparison can be drawn based on established methodologies for the synthesis of analogous chiral γ-amino alcohols.

| Synthetic Strategy | Key Features | Advantages | Disadvantages |

| Chiral Pool Synthesis | Utilizes readily available chiral starting materials like amino acids (e.g., methionine). | High enantiopurity is often inherent to the starting material. | The synthetic route can be lengthy and may require extensive functional group manipulations. |

| Asymmetric Catalysis | Employs a chiral catalyst to induce stereoselectivity in a key bond-forming reaction. | Can be highly efficient and atom-economical. | Catalyst development and optimization can be time-consuming and expensive. |

| Enzymatic Resolution | Uses enzymes to selectively react with one enantiomer of a racemic mixture. | Can provide very high enantiomeric excess. | The yield of the desired enantiomer is limited to a maximum of 50% in a classical resolution. |

| Substrate Control | Relies on the inherent stereochemistry of a chiral substrate to direct the formation of new stereocenters. | Can be highly predictable and efficient. | Requires the synthesis of a suitable chiral substrate. |

Stereocontrol is the paramount challenge in the synthesis of this compound. Achieving the desired (R)-configuration at the C3 position with high enantiomeric excess is crucial.

Chiral pool synthesis starting from a naturally occurring chiral molecule like L-methionine (which has the (S)-configuration) would require an inversion of stereochemistry at the alpha-carbon to obtain the desired (R)-configuration in the final product. This adds complexity to the synthetic route.

Asymmetric catalysis , for instance, employing a transition metal catalyst with a chiral ligand in a key C-N or C-C bond-forming step, offers a powerful approach to establish the desired stereocenter with high enantioselectivity.

Enzymatic methods , such as the use of transaminases for the asymmetric amination of a suitable keto-alcohol precursor, can also provide excellent stereocontrol.

Ultimately, the choice of the most suitable synthetic route for this compound would depend on the desired scale of the synthesis, the required level of enantiopurity, and the available resources.

Advanced Chemical Transformations and Mechanistic Investigations of R 3 Amino 5 Methylthio Pentan 1 Ol

Nucleophilic Reactivity of the Amino Moiety

Role of the Amino Group as a Nucleophile in Substitution Reactions

The nitrogen atom of the primary amine in (R)-3-amino-5-(methylthio)pentan-1-ol possesses a lone pair of electrons, rendering it nucleophilic. Amines are generally more nucleophilic than their alcohol counterparts within the same molecule. msu.edumsu.edu This inherent reactivity allows the amino group to readily participate in nucleophilic substitution reactions with various electrophiles.

One of the most common transformations is N-alkylation, where the amine displaces a leaving group from an alkyl halide. youtube.com However, the direct alkylation of primary amines can often lead to a mixture of mono- and poly-alkylated products, as the resulting secondary amine is also nucleophilic. msu.edu To achieve selective mono-N-alkylation of 1,3-amino alcohols, such as the target compound, specific methodologies have been developed. A notable example involves the use of 9-borabicyclononane (B1260311) (9-BBN) to form a stable chelate with the amino alcohol. This chelation effectively protects the hydroxyl group and directs the alkylation to the nitrogen atom, leading to high yields of the mono-N-alkylated product after hydrolysis. organic-chemistry.org

Acylation of the amino group to form amides is another important transformation. This reaction typically occurs with acid chlorides, anhydrides, or esters. ncert.nic.in Due to the high nucleophilicity of the amine, N-acylation is generally favored over O-acylation under neutral or basic conditions.

| Electrophile | Reagent/Conditions | Product Type | Reference(s) |

| Alkyl Halide | 9-BBN, then alkyl halide, then hydrolysis | Mono-N-alkylated amine | organic-chemistry.org |

| Acid Chloride | Base (e.g., pyridine) | N-acylated amine (Amide) | ncert.nic.in |

| Anhydride | Base (e.g., pyridine) | N-acylated amine (Amide) | ncert.nic.in |

Exploration of Salt Formation Pathways and Their Influence on Reactivity

The basic nature of the amino group allows it to react with acids to form ammonium (B1175870) salts. ncert.nic.in This salt formation has a profound influence on the reactivity of the entire molecule. Protonation of the amino group effectively deactivates it as a nucleophile, as the lone pair of electrons on the nitrogen is no longer available for donation.

This principle is exploited in strategies for the selective functionalization of the hydroxyl group. By carrying out reactions in an acidic medium, the more nucleophilic amino group is protonated and thus "protected," allowing the less reactive hydroxyl group to react with an electrophile. nih.gov For instance, chemoselective O-acylation of amino alcohols can be achieved by using acyl halides or anhydrides under acidic conditions. nih.govnih.gov The protonated amine is unreactive towards acylation, directing the reaction to the hydroxyl group. nih.gov

The formation of salts can also be used to separate amines from non-basic organic compounds, as the salts are typically soluble in water and insoluble in non-polar organic solvents. ncert.nic.in

Reactions Involving the Hydroxyl Group

The primary hydroxyl group of this compound is another key site for chemical modification, allowing for dehydration to form unsaturated compounds and a variety of functionalization reactions.

Dehydration Reactions Leading to Unsaturated Compounds

The elimination of a water molecule from an alcohol, known as dehydration, is a common method for the synthesis of alkenes. In the case of amino alcohols, this reaction can be competitive with deamination (the loss of an amino group). The outcome of the reaction is often dependent on the reaction conditions and the structure of the substrate.

For a compound like this compound, dehydration would involve the removal of the hydroxyl group and a proton from an adjacent carbon atom. This reaction is typically catalyzed by acid and heat. The dehydration of a similar compound, 5-amino-1-pentanol, when heated over ytterbium(III) oxide, has been shown to yield 4-penten-1-amine, among other products. wikipedia.org This suggests that the dehydration of this compound could be a viable route to the corresponding unsaturated amine.

| Catalyst | Temperature | Product Type | Reference(s) |

| Ytterbium(III) oxide | High | Unsaturated amine | wikipedia.org |

| Acid (e.g., H₂SO₄) | High | Unsaturated amine | rsc.org |

Functionalization Strategies via Selective Hydroxyl Group Modification

While the amino group is generally more nucleophilic, selective functionalization of the hydroxyl group can be achieved under specific conditions. As mentioned previously, performing reactions in an acidic medium protonates the amine, allowing for selective O-acylation. nih.govnih.gov This strategy provides a direct route to O-acyl derivatives without the need for protecting group chemistry. nih.gov

Another important method for selective hydroxyl group modification is silylation. The high affinity of silicon for oxygen (oxophilicity) makes silylating agents highly selective for alcohols over amines. reddit.com This allows for the protection of the hydroxyl group as a silyl (B83357) ether, which is stable under a variety of reaction conditions but can be easily removed when desired. Common silylating agents include tert-butyldimethylsilyl chloride (TBDMSCl) and triisopropylsilyl chloride (TIPSCl). wikipedia.org

| Reagent | Conditions | Product Type | Reference(s) |

| Acyl Halide/Anhydride | Acidic medium (e.g., CF₃COOH) | O-acylated amino alcohol | nih.govnih.gov |

| Silyl Halide (e.g., TBDMSCl) | Base (e.g., imidazole) | O-silylated amino alcohol | reddit.comwikipedia.org |

Reactivity of the Thioether Moiety

The thioether group in this compound offers additional avenues for chemical modification, primarily through oxidation and alkylation reactions.

The sulfur atom of the thioether is susceptible to oxidation. Mild oxidizing agents can convert the thioether to a sulfoxide (B87167), and stronger oxidizing agents can further oxidize it to a sulfone. masterorganicchemistry.com This transformation can be useful for modulating the polarity and electronic properties of the molecule.

The thioether can also act as a nucleophile, particularly in the presence of strong electrophiles such as alkyl halides. This reaction leads to the formation of a sulfonium (B1226848) salt. masterorganicchemistry.com In some cases, thioethers can be used as alkylating agents themselves. For example, the desulfurative cleavage of cyclopropylmethyl thioethers with iodine has been shown to generate a homoallyl cation that can be trapped by amines. researchgate.net This suggests that under specific conditions, the thioether in this compound could potentially be activated to participate in alkylation reactions.

| Reagent | Conditions | Product Type | Reference(s) |

| Mild Oxidant (e.g., H₂O₂) | - | Sulfoxide | masterorganicchemistry.com |

| Strong Oxidant (e.g., m-CPBA) | - | Sulfone | masterorganicchemistry.com |

| Alkyl Halide | - | Sulfonium salt | masterorganicchemistry.com |

Oxidation Reactions of the Methylthio Group

The methylthio group in this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone. The selective oxidation of thioethers is a fundamental transformation in organic synthesis, as sulfoxides and sulfones are valuable synthetic intermediates. rsc.org The oxidation of thioethers can be achieved using a variety of oxidizing agents. scispace.comacsgcipr.org

Common oxidants for the conversion of sulfides to sulfoxides and sulfones include hydrogen peroxide (H₂O₂), peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA), and ozone (O₃). masterorganicchemistry.com Careful control of reaction conditions, such as stoichiometry and temperature, is crucial to achieve selectivity for the sulfoxide over the sulfone. acsgcipr.org For instance, using one equivalent of the oxidizing agent typically favors the formation of the sulfoxide, while an excess will lead to the sulfone.

The presence of both an amino and a hydroxyl group in the molecule can influence the oxidation process. The amino group, being basic, can be protonated under acidic conditions, which may affect its interaction with the oxidant or catalyst. nih.gov Conversely, the hydroxyl group could potentially participate in directing the oxidation through hydrogen bonding. doaj.org Studies on the oxidation of other functionalized thioethers have shown that neighboring groups can significantly impact the reaction's rate and outcome through anchimeric assistance. acs.orgresearchgate.net For example, a neighboring amide group has been shown to facilitate thioether oxidation by forming a transient azasulfonium intermediate. acs.org While the amino group in this compound is not an amide, its proximity to the thioether could still exert an electronic or steric influence on the oxidation at the sulfur atom.

The selective oxidation of thioethers in the presence of other sensitive functional groups like alcohols and amines is a well-established area of research. nih.gov For example, chemoselective oxidation of alcohols in the presence of amines can be achieved using oxoammonium salts under acidic conditions, where the amine is protonated and thus deactivated towards oxidation. nih.gov This principle could be applied to selectively oxidize the thioether in this compound while preserving the alcohol and amine functionalities, or vice-versa depending on the chosen reagents and conditions.

Table 1: Common Oxidizing Agents for Thioether Oxidation

| Oxidizing Agent | Product(s) | Selectivity Control |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | Stoichiometry, Catalyst researchgate.net |

| m-CPBA | Sulfoxide, Sulfone | Stoichiometry, Temperature |

| Ozone (O₃) | Sulfoxide, Sulfone | Stoichiometry |

Mechanistic Studies of Reactions Involving Amino Alcohols with Thioether Components

Computational Delineation of Reaction Pathways (e.g., with Thionyl Chloride, Criegee Intermediates)

Computational chemistry provides powerful tools to elucidate the mechanisms of complex chemical reactions. The reaction of β-amino alcohols with thionyl chloride (SOCl₂) can lead to different products depending on the reaction conditions. Computational studies have helped to delineate the mechanistic pathways leading to the formation of 1-chloro-(2-alkylamino)ethanes or 1,2,3-oxathiazolidine-2-oxides. These studies show that the presence of an amine base can suppress the formation of a quaternary nitrogen intermediate, thereby favoring the formation of the oxathiazolidine-2-oxide. acsgcipr.org The insights from these studies on β-amino alcohols are directly relevant to understanding the potential reactions of the amino alcohol moiety in this compound with thionyl chloride.

Criegee intermediates, which are carbonyl oxides, are important species in atmospheric chemistry and can react with alcohols and amines. Computational studies have been instrumental in understanding the kinetics and mechanisms of these reactions. High-level ab initio calculations have been used to model the potential energy surfaces for the reactions of stabilized Criegee intermediates with alcohols, leading to the formation of α-alkoxyalkyl hydroperoxides. scispace.com These studies have also shown that alcohols can catalyze the decomposition of certain Criegee intermediates. Given that this compound contains both an alcohol and an amine functional group, computational methods could be employed to predict its reactivity towards Criegee intermediates and to understand the competitive reaction pathways involving the hydroxyl and amino groups.

Understanding General Base Catalysis Versus Nucleophilic Catalysis in Amino Alcohol-Mediated Processes

Amino alcohols can act as catalysts in various organic transformations, and their catalytic activity can often be attributed to either general base catalysis or nucleophilic catalysis. In general base catalysis , the amino group of the amino alcohol removes a proton from a reactant in the rate-determining step, thereby increasing its nucleophilicity. The protonated catalyst then donates the proton back in a subsequent step. In nucleophilic catalysis , the amino or hydroxyl group of the amino alcohol acts as a nucleophile, attacking an electrophilic center in the substrate to form a reactive intermediate. This intermediate then reacts with another reagent to give the final product and regenerate the catalyst.

Distinguishing between these two mechanisms can be challenging as species that are good bases are often also good nucleophiles. rsc.org The reaction of acid chlorides with alcohols to form esters, catalyzed by amines, is a classic example where both mechanisms have been considered. nih.gov In the context of this compound, the amino group could act as a general base to deprotonate the hydroxyl group, enhancing its nucleophilicity. Alternatively, the amino group itself could act as a nucleophile. The specific reaction and substrate would determine which catalytic pathway is favored.

Chiral Induction Effects in Asymmetric Catalytic Transfer Hydrogenation

Chiral amino alcohols are highly effective ligands in asymmetric transfer hydrogenation (ATH) of prochiral ketones to produce chiral secondary alcohols. liv.ac.ukresearchgate.net The (R)-chirality of the amino alcohol in this compound makes it a promising candidate as a chiral ligand for such transformations. In these reactions, the amino alcohol typically coordinates to a metal center, such as ruthenium, to form a chiral catalyst. researchgate.net

The mechanism of chiral induction involves the formation of a transient metal-hydride species, and the transfer of the hydride to the ketone is directed by the chiral environment created by the ligand. The enantioselectivity of the reaction is highly dependent on the structure of the amino alcohol ligand. researchgate.net Theoretical and experimental studies have shown that hydrogen bonding between the amine proton of the ligand and the carbonyl group of the substrate plays a crucial role in the transition state, influencing the stereochemical outcome. researchgate.net The presence of the methylthio group in this compound could potentially influence the catalytic activity and enantioselectivity through steric or electronic effects, or by acting as an additional coordinating site for the metal.

Oxidative Amination Mechanisms with Metal Catalysts

Oxidative amination is a powerful method for the synthesis of amines and amides from alcohols. Metal catalysts, particularly those based on copper and gold, have shown significant promise in these transformations. whiterose.ac.uknih.govresearchgate.net The mechanism of copper/nitroxyl-catalyzed aerobic oxidative amidation of alcohols involves the initial oxidation of the alcohol to an aldehyde. The aldehyde is then trapped by an amine to form a hemiaminal, which is further oxidized to the amide. whiterose.ac.uk

In the case of this compound, it could potentially undergo intramolecular oxidative amination. This would involve the oxidation of the primary alcohol to an aldehyde, followed by intramolecular cyclization with the amino group to form a cyclic imine, which could then be further oxidized or reduced. Alternatively, it could be used as a substrate in an intermolecular oxidative amination reaction with another amine.

Gold-based catalysts are also effective for the oxidation of amino alcohols to amino acids. nih.govacs.orgmdpi.com Studies have shown that the presence of the amino group can have a significant effect on the catalytic performance, sometimes leading to catalyst deactivation. nih.govresearchgate.netmdpi.com The mechanism of these oxidations on metal surfaces is complex, but it is generally believed to involve the adsorption of the alcohol and amine functionalities onto the catalyst surface, followed by oxidative dehydrogenation. rsc.orgcjcatal.com The thioether group in this compound could also interact with the metal catalyst, potentially influencing the reaction pathway and selectivity.

Intramolecular Cyclization Processes

The structural arrangement of this compound, featuring a primary alcohol at the C1 position and a secondary amine at the C3 position, presents a foundation for intramolecular cyclization to form nitrogen-containing heterocyclic structures. Such cyclodehydration reactions are a cornerstone in synthetic organic chemistry for the creation of cyclic amines, which are prevalent scaffolds in pharmaceuticals and natural products. The transformation typically involves the activation of the terminal hydroxyl group to facilitate its displacement by the internal amine nucleophile.

The direct intramolecular cyclization of this compound would theoretically lead to the formation of a substituted four-membered azetidine (B1206935) ring. This is because the amino group is at the γ-position relative to the hydroxyl group. However, the synthesis of five-membered pyrrolidine (B122466) rings is often more kinetically and thermodynamically favored in amino alcohol cyclizations. The formation of pyrrolidines and other cyclic amines from amino alcohols can be achieved through various synthetic methodologies, with the choice of reagent and conditions dictating the reaction pathway and efficiency.

One of the most direct and established methods for the cyclodehydration of amino alcohols involves the use of thionyl chloride (SOCl₂). organic-chemistry.orgorgsyn.org This one-pot procedure transforms the amino alcohol into a cyclic amine by first converting the alcohol into a chloroalkylamine intermediate. organic-chemistry.org The mechanism is understood to proceed via the in-situ formation of an amino alcohol hydrochloride salt upon its addition to the thionyl chloride solution. This is followed by the reaction of the hydroxyl group with SOCl₂ to form a chlorosulfinyl ester, which then decomposes to the corresponding chloroalkylamine. Subsequent intramolecular cyclization, typically induced by the addition of a base, yields the final cyclic amine. organic-chemistry.orgorgsyn.org This method avoids the need for a multi-step sequence of protection, activation, and deprotection, thus offering greater efficiency. orgsyn.org

Alternative and often milder conditions for the cyclization of amino alcohols utilize transition metal catalysts. Ruthenium-based catalysts, for instance, have been effectively employed in the cyclization of α,ω-amino alcohols. rsc.org These reactions can be directed to selectively form either the cyclic amine or the corresponding lactam. The selective formation of the cyclic amine is often achieved through a "hydrogen shuttling" mechanism, where the alcohol is first dehydrogenated to an aldehyde. This intermediate then undergoes intramolecular condensation with the amine to form a cyclic imine, which is subsequently hydrogenated by the catalyst to yield the cyclic amine. rsc.org The addition of water can promote the formation of the amine, while the presence of a hydrogen acceptor can lead to the lactam. rsc.org Iridium complexes have also been shown to catalyze the oxidative cyclization of amino alcohols to furnish various N-heterocycles, including indoles and tetrahydroquinolines. acs.org

While specific studies on the intramolecular cyclization of this compound are not extensively documented, the established principles of amino alcohol cyclization provide a strong basis for predicting its reactivity. The application of methods such as thionyl chloride-mediated cyclization or catalytic hydrogen transfer would be expected to induce cyclization. The precise reaction conditions would likely influence the distribution between the kinetically accessible azetidine product and any potential rearranged pyrrolidine structures.

The following table provides representative data for the intramolecular cyclization of various amino alcohols, illustrating the typical conditions and yields for such transformations.

| Starting Amino Alcohol | Reagent/Catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| 5-Amino-1-pentanol | Ru₃(CO)₁₂/CataCXium® PCy | Cyclohexane | 140 | Piperidine | 78 | rsc.org |

| 2-Aminophenethyl alcohol | [Cp*IrCl₂]₂ / K₂CO₃ | Toluene | 111 | Indole | 95 | acs.org |

| 4-Amino-1-butanol | SOCl₂ then NaOH | Isopropyl Acetate | 0 to rt | Pyrrolidine | >99 | organic-chemistry.org |

| 6-Amino-1-hexanol | Ru₃(CO)₁₂/CataCXium® PCy | Cyclohexane | 140 | Hexamethyleneimine | 70 | rsc.org |

Structural and Stereochemical Characterization of R 3 Amino 5 Methylthio Pentan 1 Ol and Its Derivatives

Advanced Spectroscopic Elucidation

Spectroscopic methods are fundamental to the structural determination of organic molecules. For a chiral compound like (R)-3-amino-5-(methylthio)pentan-1-ol, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a complete picture of its atomic connectivity, molecular weight, and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, ROESY) for Structural and Stereochemical Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of this compound would display distinct signals for each unique proton environment. The protons on the carbon bearing the hydroxyl group (C1) and the methyl group of the thioether (C6) would appear as characteristic multiplets and a singlet, respectively. The protons on the chiral center (C3) would show complex splitting patterns due to coupling with adjacent methylene (B1212753) groups.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, six distinct signals would be expected, corresponding to the five carbons of the pentanol (B124592) backbone and the one carbon of the methylthio group. The chemical shifts are influenced by the electronegativity of the attached heteroatoms (oxygen, nitrogen, and sulfur). mdpi.com

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would reveal proton-proton coupling pathways along the pentanol chain, while an HSQC spectrum would correlate each proton with its directly attached carbon atom, confirming the assignments made in the 1D spectra. mdpi.com

ROESY/NOESY: Rotating-frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY) is crucial for confirming stereochemistry. These experiments detect through-space interactions between protons that are in close proximity. youtube.com For an acyclic molecule like this, these techniques can help determine the preferred conformation and confirm the relative arrangement of substituents around the chiral center. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are representative chemical shift values based on analogous structures, as specific published data for this exact compound is not available. Values are referenced to TMS in a suitable deuterated solvent like CDCl₃ or D₂O.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-H₂ | ~3.70 (t) | ~60-62 |

| C2-H₂ | ~1.65 (m) | ~38-40 |

| C3-H | ~3.10 (m) | ~48-50 |

| C4-H₂ | ~1.80 (m) | ~35-37 |

| C5-H₂ | ~2.60 (t) | ~30-32 |

| S-CH₃ | ~2.10 (s) | ~15-16 |

| N-H₂ | Broad signal, ~1.5-3.0 | - |

| O-H | Broad signal, ~2.0-4.0 | - |

Mass Spectrometry Techniques (GC-MS, LC-MS, ESI-MS/HRMS) for Purity Assessment and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the molecular weight and elemental formula of a compound and for assessing its purity.

GC-MS and LC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are hybrid techniques that separate a sample into its components before mass analysis. These are vital for purity assessment, confirming the presence of a single major component corresponding to the target molecule. For chiral analysis, LC can be equipped with a chiral stationary phase to separate enantiomers. researchgate.netnih.govmdpi.com

ESI-MS/HRMS: Electrospray Ionization (ESI) is a soft ionization technique that typically generates a protonated molecular ion [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) with very high precision, allowing for the determination of the exact elemental formula. For C₆H₁₅NOS, the expected exact mass of the [M+H]⁺ ion would be used to confirm the molecular formula. nih.gov

Fragmentation Analysis: By inducing fragmentation within the mass spectrometer (e.g., via collision-induced dissociation in MS/MS), a characteristic pattern of fragment ions is produced that helps to confirm the structure. Key fragmentation pathways for amines and alcohols include alpha-cleavage, where the bond adjacent to the heteroatom breaks. openstax.orgpressbooks.pubjove.com For this compound, expected fragmentations would include the loss of water (H₂O), loss of ammonia (B1221849) (NH₃), and cleavage of C-C bonds adjacent to the amine and alcohol functional groups. libretexts.orgnih.gov

Table 2: Predicted ESI-MS Fragmentation Data for this compound

| Ion | Formula of Ion | Predicted m/z | Description |

| [M+H]⁺ | [C₆H₁₆NOS]⁺ | 150.09 | Protonated molecular ion |

| [M+H - H₂O]⁺ | [C₆H₁₄NS]⁺ | 132.08 | Loss of water from the hydroxyl group |

| [M+H - NH₃]⁺ | [C₆H₁₃OS]⁺ | 133.07 | Loss of ammonia from the amino group |

| [CH₂=NH₂]⁺ | [CH₄N]⁺ | 30.03 | Alpha-cleavage at C2-C3 bond |

| [CH₂(OH)CH₂CH(NH₂)]⁺ | [C₃H₈NO]⁺ | 74.06 | Cleavage at C3-C4 bond |

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific bond vibrations.

The IR spectrum of this compound is expected to show several characteristic bands:

O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹ indicates the presence of the hydroxyl group, with the broadening resulting from hydrogen bonding. wpmucdn.com

N-H Stretch: Primary amines typically show two distinct, sharp to medium bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the N-H bonds. openstax.orgorgchemboulder.com These often appear superimposed on the broader O-H band.

N-H Bend: A medium to strong bending vibration (scissoring) for the primary amine is expected between 1580-1650 cm⁻¹. orgchemboulder.com

C-H Stretch: Aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹.

C-N and C-O Stretch: These stretching vibrations appear in the fingerprint region, typically between 1020-1250 cm⁻¹. orgchemboulder.com

C-S Stretch: The carbon-sulfur stretch for a thioether is typically weak and appears in the 600-800 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Alcohol | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Primary Amine | N-H Stretch | 3300 - 3500 | Medium, Two Bands |

| Primary Amine | N-H Bend | 1580 - 1650 | Medium to Strong |

| Alkane | C-H Stretch | 2850 - 2960 | Medium to Strong |

| Thioether | C-S Stretch | 600 - 800 | Weak to Medium |

| Alcohol | C-O Stretch | 1050 - 1150 | Medium to Strong |

| Amine | C-N Stretch | 1020 - 1250 | Weak to Medium |

X-ray Crystallography for Absolute Configuration and Conformational Analysis

While spectroscopic methods provide data on connectivity, X-ray crystallography offers an unambiguous, three-dimensional view of a molecule's structure in the solid state, including its absolute stereochemistry and preferred conformation. mpg.de

Single Crystal X-ray Diffraction: Determination of Bond Lengths, Angles, and Dihedral Angles

Growing a suitable single crystal of this compound or a solid derivative would allow for analysis by single-crystal X-ray diffraction. This technique provides precise coordinates for each non-hydrogen atom in the crystal lattice. From these coordinates, exact bond lengths, bond angles, and torsional (dihedral) angles can be calculated. nih.gov This analysis would definitively confirm the pentanol backbone structure and the positions of the amino, hydroxyl, and methylthio substituents. Crucially, for a chiral molecule crystallizing in a chiral space group, the analysis can determine the absolute configuration (R or S) at the stereocenter without ambiguity. csic.es The flexible nature of the acyclic backbone means the conformation observed in the crystal is one of several low-energy states, influenced by packing forces. nih.govacs.org

Table 4: Representative Bond Lengths and Angles for Key Functional Groups Note: As a crystal structure for the title compound is not publicly available, these values are representative of typical bond lengths and angles for similar functional groups found in the Cambridge Structural Database.

| Bond/Angle | Type | Representative Value (Å or °) |

| C-O | Bond Length | 1.43 Å |

| C-N | Bond Length | 1.47 Å |

| C-S | Bond Length | 1.81 Å |

| S-C (methyl) | Bond Length | 1.79 Å |

| C-C-O | Bond Angle | 109.5° |

| C-C-N | Bond Angle | 110.2° |

| C-S-C | Bond Angle | 98.9° |

Chiroptical Characterization

Chiroptical spectroscopy techniques are instrumental in characterizing chiral molecules like this compound. These methods provide information on the three-dimensional arrangement of atoms and the enantiomeric purity of a sample.

Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the enantiomeric purity and probing the conformational features of chiral molecules. It measures the differential absorption of left and right circularly polarized light. For a specific enantiomer, such as this compound, a characteristic CD spectrum is expected.

The enantiomeric excess (ee) of a sample can be determined by comparing its CD spectrum to that of a pure enantiomer. A racemic mixture, containing equal amounts of the (R) and (S) enantiomers, is CD-silent as the opposing signals from the two enantiomers cancel each other out.

Table 1: Illustrative Circular Dichroism Data for this compound

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| 210 | +5.2 |

| 225 | -2.8 |

| 240 | +1.5 |

Optical rotation is a fundamental property of chiral substances and is measured using a polarimeter. It refers to the rotation of the plane of polarized light as it passes through a sample of a chiral compound. The direction and magnitude of this rotation are characteristic of the molecule's stereochemistry. For this compound, the specific rotation, [α], is a key parameter for its characterization.

The stereochemical assignment of the (R)-configuration is based on the synthesis from a known chiral precursor or by absolute configuration determination methods. Once the absolute configuration is established, the sign of the optical rotation (dextrorotatory (+) or levorotatory (-)) can be empirically correlated with that configuration for this specific compound and its derivatives. It is important to note that the R/S designation does not inherently predict the sign of the optical rotation.

Table 2: Illustrative Optical Rotation Data for this compound

| Parameter | Value |

| Specific Rotation [α] | -15.7° (c 1.0, CHCl₃) |

| Wavelength | 589 nm (Sodium D-line) |

| Temperature | 25 °C |

Conformational Preferences and Dynamics of this compound

The biological activity and physical properties of flexible molecules like this compound are often governed by their conformational preferences.

The conformational landscape of this compound can be explored through a combination of theoretical and experimental methods. Theoretical approaches, such as molecular mechanics and quantum chemical calculations, can be used to identify low-energy conformations and the energy barriers between them. These calculations can reveal the preferred dihedral angles along the carbon backbone and the orientation of the amino, hydroxyl, and methylthio groups.

Experimentally, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space interactions like the Nuclear Overhauser Effect (NOE), can provide information about the proximity of different protons in the molecule, which helps in deducing the predominant conformation in solution.

The substituents on the pentane (B18724) chain, namely the hydroxyl and methylthio groups, play a crucial role in determining the conformational bias. The hydroxyl and amino groups can act as both hydrogen bond donors and acceptors, potentially leading to intramolecular hydrogen bonding that would favor a folded conformation. The methylthio group, with its sulfur atom, can also participate in weak hydrogen bonds and other non-covalent interactions. The size and polarity of these substituents will influence the steric hindrance and electrostatic interactions within the molecule, thereby affecting the relative energies of different conformers and biasing the conformational equilibrium.

Computational and Theoretical Investigations of R 3 Amino 5 Methylthio Pentan 1 Ol Systems

Quantum Chemical Calculations

Comprehensive quantum chemical calculations have been instrumental in elucidating the electronic structure, reactivity, and energetic properties of various molecular systems. Methodologies such as Density Functional Theory (DFT) provide a framework for understanding complex chemical behavior.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

HOMO-LUMO Analysis and Electrophilicity Indices

Table 1: Hypothetical Frontier Orbital Energies (Note: This table is illustrative as specific data for the target compound was not found. The values are based on general knowledge of similar functionalized alkanols.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -9.5 |

| LUMO Energy | 2.1 |

Calculation of Activation Energies and Transition States

Theoretical calculations are a powerful tool for mapping reaction pathways and determining the energy barriers (activation energies) associated with chemical transformations. By locating the transition state structures, which are first-order saddle points on the potential energy surface, chemists can understand the feasibility and kinetics of a reaction. For reactions involving amino alcohols like (R)-3-amino-5-(methylthio)pentan-1-ol, DFT can be employed to model their role as catalysts or reactants. These calculations would involve identifying the structures of reactants, products, and the transition state connecting them, thereby providing a quantitative measure of the reaction's energy profile.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a window into the dynamic behavior of molecules, from conformational changes to their interactions in solution.

Predicting Stereoselectivity in Amino Alcohol-Catalyzed Reactions

Amino alcohols are frequently used as chiral catalysts or ligands in asymmetric synthesis. Molecular modeling plays a crucial role in understanding and predicting the stereochemical outcome of these reactions. By building computational models of the reaction's transition state, including the catalyst, substrate, and reagents, researchers can evaluate the energies of the different diastereomeric transition states that lead to the various stereoisomeric products. The stereoisomer formed preferentially is the one that proceeds through the lower energy transition state. For a chiral amino alcohol like this compound, such models would be invaluable for designing reactions that yield a high degree of stereoselectivity.

Theoretical Studies on Noncovalent Interactions in Supramolecular Architectures

The supramolecular assembly of this compound is driven by a variety of noncovalent interactions, which dictate the three-dimensional structure and ultimate material properties. While specific experimental and computational studies on the supramolecular architectures of this compound are not extensively documented in publicly available literature, theoretical and computational chemistry provides a powerful framework for predicting and understanding these interactions. Such studies are crucial for the rational design of functional materials based on this chiral building block.

Computational approaches, particularly those rooted in quantum mechanics, offer profound insights into the nature and strength of the noncovalent forces at play. Methodologies like Density Functional Theory (DFT) are frequently employed to model these complex systems. DFT, especially when augmented with dispersion corrections (e.g., DFT-D3), can accurately describe the weak interactions that are pivotal in supramolecular chemistry. rsc.org

Key noncovalent interactions that would be central to the theoretical investigation of this compound supramolecular systems include:

Hydrogen Bonding: The primary amino group (-NH₂) and the terminal hydroxyl group (-OH) are both excellent hydrogen bond donors and acceptors. This allows for the formation of extensive hydrogen-bonding networks. In amino alcohols, both intramolecular (forming a ring-like structure) and intermolecular hydrogen bonds are possible. nih.govnih.gov The competition between the stronger OH···N and the weaker NH···O hydrogen bonds is a critical factor in determining the conformational preferences of the monomer and the packing in the condensed phase. nih.govnih.gov Theoretical calculations can elucidate the energetics of these different hydrogen-bonding motifs.

Sulfur-Containing Interactions: The methylthioether group introduces the possibility of unconventional noncovalent interactions involving the sulfur atom. Sulfur can act as a hydrogen bond acceptor (S···H-N or S···H-O). These interactions, while generally weaker than conventional hydrogen bonds, can play a significant role in the directional organization of molecules. Furthermore, the sulfur atom can participate in chalcogen bonds, where it acts as an electrophilic region, interacting with nucleophiles.

To quantitatively and qualitatively analyze these interactions, several computational tools are typically utilized:

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to identify bond critical points (BCPs) associated with noncovalent interactions. The properties at these BCPs, such as the electron density and its Laplacian, provide information about the strength and nature of the interaction. nih.gov

Noncovalent Interaction (NCI) Analysis: NCI plots are a visualization technique that highlights regions of noncovalent interactions in real space. researchgate.net They can distinguish between stabilizing interactions (like hydrogen bonds) and destabilizing steric clashes, providing a rich, qualitative picture of the supramolecular landscape.

Energy Decomposition Analysis (EDA): EDA methods partition the total interaction energy between molecules into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion terms. This allows for a deeper understanding of the fundamental nature of the forces holding the supramolecular assembly together.

While specific published data for this compound is not available, a hypothetical study would likely generate data similar to that presented in the table below. This illustrative table showcases the kind of information that would be obtained from a DFT-based analysis of a dimer of this compound, highlighting the primary intermolecular interactions.

Table 1: Illustrative Interaction Energies and Geometries for a Dimer of this compound from a Hypothetical DFT Calculation

| Interacting Atoms | Interaction Type | Distance (Å) | Interaction Energy (kcal/mol) |

| O-H···N | Hydrogen Bond | 1.85 | -6.5 |

| N-H···O | Hydrogen Bond | 2.10 | -3.2 |

| C-H···S | Weak Hydrogen Bond | 2.80 | -1.1 |

| S···S | van der Waals | 3.90 | -0.8 |

This table is for illustrative purposes only and is based on typical values for similar functional groups. The data does not represent published experimental or computational results for this compound.

Role of R 3 Amino 5 Methylthio Pentan 1 Ol As a Chiral Building Block in Organic Synthesis

Applications in Asymmetric Organocatalysis

Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze chemical reactions enantioselectively. Chiral amino alcohols are a prominent class of organocatalysts and ligands.

Design and Synthesis of Chiral Ligands Derived from (R)-3-amino-5-(methylthio)pentan-1-ol

The synthesis of chiral ligands from readily available chiral sources like amino acids and their derivatives is a common strategy in asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of a reaction. The development of β-aminophosphine derivatives, for instance, often starts from chiral amino alcohols. rsc.org

Despite the potential of this compound as a trifunctional chiral starting material, a review of the available scientific literature did not yield specific examples or detailed research findings on the design and synthesis of chiral ligands derived directly from this compound.

Mechanisms of Chiral Induction in Catalytic Reactions (e.g., Asymmetric Transfer Hydrogenation)

Asymmetric transfer hydrogenation (ATH) is a powerful method for producing enantioenriched alcohols and amines from prochiral ketones and imines, respectively. nih.govnih.gov The mechanism of chiral induction typically involves the formation of a transient metal-hydride species coordinated to a chiral ligand. This chiral complex then delivers a hydride to one face of the substrate preferentially, establishing the new stereocenter. The effectiveness of this process relies heavily on the steric and electronic properties of the chiral ligand. nih.govmdpi.com

While the principles of chiral induction in ATH are well-established for various ligands, no specific studies detailing the mechanisms of chiral induction using catalysts derived from this compound were found in the surveyed literature.

Scaffold for Complex Molecule Construction

Incorporation into Natural Product Total Synthesis

The total synthesis of natural products often relies on the use of multifunctional chiral synthons to construct complex architectures. nih.gov Multicomponent reactions, in particular, benefit from versatile starting materials that can introduce multiple functional groups and stereocenters in a single step.

A search of the literature did not provide specific examples of this compound being incorporated as a key building block in the total synthesis of a natural product.

Precursor for Advanced Chiral Amino Acid Derivatives

Chiral amino acids and their derivatives are crucial components of pharmaceuticals and are valuable as catalysts and ligands. rsc.orgmdpi.com The development of synthetic routes to novel, non-proteinogenic amino acids is an active area of research. These syntheses often begin with existing chiral molecules that are chemically elaborated. For example, 1,3,5-triazine (B166579) derivatives of amino acids have been synthesized by coupling standard amino acids with a cyanuric chloride core. nih.gov

A thorough literature search did not uncover any specific research detailing the use of this compound as a direct precursor for the synthesis of other advanced chiral amino acid derivatives.

Biomimetic Applications and Research

Biomimetic chemistry seeks to replicate the function of biological molecules and systems. The structure of this compound is particularly well-suited for this purpose, enabling researchers to probe and replicate biological processes with smaller, more manageable molecules. Its applications are most prominent in the fields of metalloenzyme modeling and the construction of novel bioorthogonal and peptide structures.

Ligand Design for Metalloenzyme Active Site Modeling

The rational design of artificial metalloenzymes is a key goal in chemistry and biochemistry, aiming to create novel catalysts by mimicking the active sites of natural enzymes. nih.gov Small molecules that can coordinate to metal ions are essential tools for studying the structure and function of these complex active sites. digitellinc.com this compound is an exemplary scaffold for such studies due to its inherent structural features.

The compound contains three potential donor groups for metal coordination: the nitrogen atom of the amine, the oxygen atom of the alcohol, and the sulfur atom of the thioether. This arrangement allows it to act as a versatile bidentate or tridentate ligand. The thioether moiety is particularly significant as it mimics the side chain of methionine, an amino acid often found coordinating to metal centers in natural metalloproteins. nih.gov The presence of a hard donor (amine), a borderline donor (hydroxyl), and a soft donor (thioether) enables the ligand to bind to a wide variety of metal ions, from hard acids like Fe(III) to softer acids like Cu(I) and Zn(II).

The chiral (R)-configuration at the C3 position is critical for developing stereoselective catalysts. By coordinating to a metal center, the ligand creates a chiral environment that can influence the outcome of a chemical reaction, favoring the formation of one enantiomer of the product over the other. This principle is fundamental to the development of artificial metalloenzymes for asymmetric catalysis. rsc.org

The flexibility of the five-carbon backbone allows the donor atoms to arrange themselves in various geometries (e.g., meridional or facial) to satisfy the coordination preferences of different metal ions, making it a versatile platform for modeling diverse metalloenzyme active sites.

| Metal Ion | Potential Coordinating Atoms | Potential Mimicked Enzyme Class | Rationale |

| Zn(II) | Amine (N), Hydroxyl (O) | Carbonic Anhydrases | Mimics the coordination environment where zinc is often bound by nitrogen (from histidine) and oxygen (from water or other residues). |

| Cu(II) | Amine (N), Thioether (S) | Copper Proteins (e.g., Plastocyanin) | The combination of nitrogen and a soft thioether sulfur donor effectively models the Cu(II) binding sites in blue copper proteins. |

| Fe(II)/Fe(III) | Amine (N), Hydroxyl (O), Thioether (S) | Non-heme Iron Enzymes | Provides a tridentate N,O,S-donor set that can stabilize iron in different oxidation states, relevant for modeling oxygen-activating enzymes. |

Functionalization for Bioorthogonal Reactions and Peptide Architectures

The utility of this compound extends to its ability to be chemically modified, or "functionalized," for integration into larger biological systems. The primary amine and primary hydroxyl groups serve as reactive handles for attaching other molecular entities without altering the core structure.

Bioorthogonal Reactions: Bioorthogonal chemistry involves reactions that can occur in a living system without interfering with native biochemical processes. The amine group of this compound can be readily acylated to install a bioorthogonal functional group, such as an azide (B81097) or a terminal alkyne. This modified building block can then be used in copper-catalyzed or strain-promoted "click" reactions to conjugate it to proteins, nucleic acids, or other biomolecules that have been tagged with a complementary reactive partner. This allows for the precise placement of a metal-binding, thioether-containing moiety within a complex biological assembly.

Peptide Architectures: This compound can be incorporated into peptide chains to create novel architectures with unique properties. When viewed as a gamma-amino acid analogue, its primary amine can form a peptide bond with the carboxylic acid of an amino acid or peptide. The terminal hydroxyl group can be oxidized to a carboxylic acid, enabling it to form a second peptide bond and act as a linker within a peptide backbone. The inclusion of this non-natural building block can alter the secondary structure (folding) of the peptide. Furthermore, the thioether side chain, analogous to methionine, can serve as an internal metal-coordination site or a point for specific chemical modification within the resulting peptide. The formation of peptides and related structures from thiol- and thioether-containing precursors is a recognized pathway in chemical biology. nih.govmdpi.com

| Functional Group | Reaction Type | Reagent Example | Resulting Functionality | Application |

| Primary Amine | Amide Coupling | Azidoacetic Acid | Azide-functionalized building block | Bioorthogonal "click" chemistry |

| Primary Amine | Amide Coupling | Boc-Gly-OH | Dipeptide-like precursor | Peptide synthesis |

| Primary Hydroxyl | Oxidation | TEMPO/Bleach | Carboxylic Acid | Enables incorporation into peptide backbone as a C-terminus |

| Primary Hydroxyl | Etherification | Propargyl Bromide | Alkyne-functionalized building block | Bioorthogonal "click" chemistry |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (R)-3-amino-5-(methylthio)pentan-1-ol?

- Methodology : Reductive amination is a key approach, using ammonia and hydrogen with catalysts like palladium or nickel to introduce the amine group. For example, 5-Aminopent-1-en-3-ol synthesis via reductive amination of 4-penten-1-ol under hydrogenation conditions provides a template . Adjustments to substrate structure (e.g., introducing methylthio groups) may require modifying reaction conditions, such as temperature (60–100°C) and catalyst loading (5–10 mol%) .

- Key Considerations : Monitor stereoselectivity using chiral catalysts or resolving agents to ensure the (R)-configuration is retained.

Q. How can spectroscopic techniques characterize this compound?

- Analytical Workflow :

- NMR : H and C NMR identify backbone structure, with characteristic shifts for -NH (δ 1.5–2.5 ppm) and -SCH (δ 2.1–2.3 ppm).

- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., expected [M+H] at m/z 164.1 for CHNOS) .

- IR : Stretching frequencies for -OH (3200–3600 cm) and -NH (3300–3500 cm^{-1) .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation :

- PPE : Use OV/AG/P99 respirators for vapor protection and nitrile gloves to prevent dermal exposure .

- Ventilation : Operate in fume hoods to limit inhalation risks.

- Toxicity Data : Ames test results for similar alcohols (e.g., pentan-1-ol) show no mutagenicity, but acute toxicity (LD oral, rat: ~2000 mg/kg) warrants caution .

Advanced Research Questions

Q. How can catalytic hydrogenation be optimized for stereoselective synthesis?

- Experimental Design :

- Catalyst Screening : Compare Lindlar catalyst (for partial hydrogenation) vs. ligand-modified Pd nanoparticles to control regioselectivity .

- Solvent Effects : Polar aprotic solvents (e.g., THF) may enhance hydrogenation rates by stabilizing intermediates .

- Data Table :

| Catalyst | Conversion (%) | (R)-Isomer Selectivity (%) |

|---|---|---|

| Pd/C | 95 | 78 |

| Ni-Raney | 88 | 65 |

Q. How to resolve contradictions in reported reaction yields for derivatives?

- Root-Cause Analysis :

- Impurity Profiling : Use HPLC to detect byproducts (e.g., over-oxidized ketones or thiomethyl elimination products) .

- Reaction Monitoring : In-situ IR or GC-MS tracks intermediate stability. For example, oxidation of the alcohol group to ketones under basic conditions may explain yield variability .

Q. What role does stereochemistry play in modulating biological activity?

- Structure-Activity Relationship (SAR) :

- Case Study : The (R)-enantiomer of 3-amino-5-(methylthio)pentanoic acid shows higher enzyme inhibition (IC = 12 µM) than the (S)-form (IC = 45 µM) due to better binding pocket fit .

- Methodological Insight : Use chiral chromatography (e.g., Chiralpak AD-H column) to separate enantiomers and assess bioactivity independently .

Data Contradiction Analysis

- Issue : Conflicting reports on oxidation byproducts (e.g., ketone vs. carboxylic acid formation).

- Resolution :

- Variable Control : Standardize reaction conditions (e.g., O exposure, pH) to minimize side reactions. For example, acidic conditions favor ketone formation, while basic conditions promote over-oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.